4-Ethylphenyl Sulfate Potassium Salt
Description
Properties
IUPAC Name |
potassium;(4-ethylphenyl) sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4S.K/c1-2-7-3-5-8(6-4-7)12-13(9,10)11;/h3-6H,2H2,1H3,(H,9,10,11);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBJOLRFIRVGDM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9KO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Metabolic Pathway of Aromatic Amino Acids
Gut bacteria catalyze the reductive metabolism of tyrosine and phenylalanine through a series of enzymatic reactions:
-
Aminotransferase-mediated deamination : Converts tyrosine to 4-hydroxyphenylpyruvate.
-
Decarboxylation : 4-hydroxyphenylpyruvate is transformed into 4-hydroxyphenylacetate (4-HPA) via pyruvate dehydrogenase.
-
Reductive reactions : 4-HPA undergoes microbial reduction to form 4-ethylphenol, facilitated by phenolic acid decarboxylases and reductases.
Table 1: Key Enzymes in Microbial 4-Ethylphenol Production
| Enzyme | Function | Substrate | Product |
|---|---|---|---|
| Aminotransferase | Deamination of tyrosine | Tyrosine | 4-Hydroxyphenylpyruvate |
| Pyruvate dehydrogenase | Decarboxylation | 4-Hydroxyphenylpyruvate | 4-HPA |
| Phenolic acid reductase | Reduction of 4-HPA | 4-HPA | 4-Ethylphenol |
Enzymatic Sulfation of 4-Ethylphenol
The second critical phase involves sulfation of 4-ethylphenol in the liver, mediated by sulfotransferase enzymes (SULTs). This step converts the hydrophobic 4-ethylphenol into the water-soluble 4-EPS, enabling systemic circulation.
Sulfotransferase Activity
Reaction Scheme:
Potassium Salt Formation
The final step involves neutralization with potassium hydroxide (KOH) to yield the potassium salt:
Purification and Characterization
Post-synthesis purification ensures the removal of unreacted substrates and byproducts. Source outlines a protocol for isolating 4-EPS using dialysis and chromatography :
Dialysis Protocol
Analytical Validation
Table 2: LC-MS/MS Parameters for 4-EPS Quantification
| Parameter | Specification |
|---|---|
| Column | Gemini C18, 2 × 150 mm, 5 µm |
| Mobile phase A | 10 mM ammonium acetate in water |
| Mobile phase B | 10 mM ammonium acetate in methanol |
| Gradient | 0–100% B over 6 min |
| Flow rate | 0.3 mL/min |
| Ionization mode | ESI-negative |
Challenges and Optimizations
Microbial Yield Limitations
Enzymatic Sulfation Efficiency
-
Cofactor availability : PAPS levels in hepatocytes regulate sulfation rates. Depletion can lead to incomplete conversion.
-
pH sensitivity : SULT1A1/2 activity declines sharply outside pH 6.5–7.5, necessitating strict buffer control.
Comparative Analysis of Preparation Methods
While microbial biosynthesis dominates current research, chemical synthesis remains underexplored in peer-reviewed literature. The exclusion of non-academic sources (e.g., commercial websites) limits detailed insights into traditional sulfonation-neutralization routes. However, enzymatic methods offer advantages in specificity and scalability for biomedical applications .
Chemical Reactions Analysis
Types of Reactions
4-Ethylphenyl Sulfate Potassium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert it back to 4-ethylphenol.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Produces sulfonic acids.
Reduction: Yields 4-ethylphenol.
Substitution: Results in various substituted phenyl compounds.
Scientific Research Applications
Scientific Research Applications
1. Biochemical Research
- Uremic Toxin Studies : The compound is recognized as a uremic toxin, implicated in renal dysfunction. Its biological activity has been linked to the disruption of cellular processes in renal tissues, contributing to chronic kidney disease pathophysiology.
- Metabolite Tracking : It serves as a reference standard in studies involving gut microbial metabolites and their effects on host physiology. Notably, it has been investigated for its role in metabolic disorders and neurological conditions.
2. Pharmacological Insights
- Neurological Research : Elevated levels of 4-ethylphenyl sulfate have been associated with anxiety behaviors in autistic individuals. Research indicates that alterations in plasma levels may correlate with behavioral changes, highlighting its potential role in neurocognitive disorders .
- Drug Metabolism Studies : The compound's interactions with cytochrome P450 enzymes suggest implications for pharmacokinetics and drug interactions, making it valuable for investigating drug metabolism pathways.
3. Environmental Analysis
- Metabolic Studies : It is used as a tracer in metabolic studies to track the fate of compounds within biological systems. Its isotopic labeling properties enhance analytical techniques like mass spectrometry.
- Impact on Gut Microbiota : Research suggests that this compound can influence gut microbiome composition and function, with implications for gastrointestinal health and disease .
Case Study 1: Anxiety Phenotype Correlation
A study explored the relationship between plasma levels of 4-ethylphenyl sulfate and anxiety behaviors in children with autism spectrum disorder (ASD). Key findings included:
- Initial Plasma Level : Average plasma concentration was found to be 29 μg/L.
- Post-Treatment Reduction : After intervention, levels dropped to 9 μg/L, correlating with significant reductions in anxiety behaviors .
Case Study 2: Effects on Renal Function
Research examining the effects of 4-ethylphenyl sulfate on renal function demonstrated:
- Impact on Kidney Health : The compound was shown to negatively influence kidney function and promote inflammation in renal tissues.
- Mechanistic Insights : Investigations into how this compound disrupts cellular processes have provided insights into chronic kidney disease mechanisms.
Mechanism of Action
The mechanism of action of potassium 4-ethylphenyl sulfate involves its interaction with biological systems. It is known to:
Modulate Neurological Health: As a gut microbial metabolite, it can influence neurological functions and behaviors.
Affect Metabolic Pathways: It is involved in the metabolism of aromatic amino acids and can impact metabolic health.
Comparison with Similar Compounds
Key Characteristics:
- Chemical Structure : Comprises an ethyl-substituted phenyl ring linked to a sulfate group, neutralized by potassium.
- Biological Role : Linked to insulin resistance, chronic kidney disease (CKD), autism spectrum disorder (ASD) models, and pheromonal communication in rodents .
- Metabolic Pathway: Gut microbiota convert dietary tyrosine to 4-ethylphenol, which is sulfated in the liver to form 4-ethylphenyl sulfate .
- Applications : Used to study uremic toxin dynamics, gut-microbiome-host interactions, and neurological behaviors in preclinical models .
Comparison with Structurally and Functionally Similar Compounds
p-Cresyl Sulfate (pCS)
- Structure : Methyl-substituted phenyl sulfate (vs. ethyl in 4EPS).
- Source : Derived from tyrosine metabolism via gut microbiota, similar to 4EPS, but enzymatic pathways differ .
- Biological Impact: Associated with CKD progression and uremia, similar to 4EPS. Both compounds are renally cleared, but pCS exhibits higher plasma retention in CKD models .
3-Indoxyl Sulfate Potassium Salt
- Structure : Indole ring substituted with a sulfate group.
- Source : Derived from tryptophan metabolism by gut bacteria.
- Biological Impact: Promotes glomerular sclerosis and renal fibrosis in CKD . Renal uptake ratios for 3-Indoxyl Sulfate decrease in organic anion transporter (OAT) knockout models, similar to 4EPS .
4-Ethylphenol Sodium Sulfate
- Structure : Sodium salt counterpart of 4EPS.
- Biological Impact :
Data Tables
Table 1: Structural and Functional Comparison of Sulfated Uremic Toxins
Key Research Findings
- 4-Ethylphenyl Sulfate Potassium Salt :
- p-Cresyl Sulfate :
- 3-Indoxyl Sulfate :
- Directly promotes glomerular sclerosis, validated in both human and rodent studies .
Biological Activity
4-Ethylphenyl Sulfate Potassium Salt (4EPS) is a compound that has garnered attention in recent scientific research due to its biological activity and potential implications in pharmacology and toxicology. This article explores the biological activity of 4EPS, examining its metabolic pathways, interactions with biological systems, and implications for health and disease.
This compound is the potassium salt of 4-ethylphenyl sulfate, characterized by the following molecular formula:
- Molecular Formula: CHOS
- CAS Number: 1574285-06-5
The compound appears as a white to pale beige solid with a melting point ranging from 275°C to 278°C. It is primarily utilized in research settings for its unique isotopic labeling properties, particularly in studies involving metabolic pathways and environmental analyses .
Biological Activity Overview
Research indicates that 4EPS exhibits significant biological activity, particularly as a uremic toxin. It has been implicated in various physiological processes, including:
- Metabolic Pathways: 4EPS is a product of microbial metabolism of dietary phenols, particularly from the gut microbiota. Its presence in the bloodstream can indicate alterations in gut microbial composition .
- Neurological Effects: Elevated levels of 4EPS have been associated with anxiety phenotypes in autistic individuals. A study showed a correlation between reduced plasma concentrations of 4EPS and decreased anxiety symptoms in children with autism .
The biological mechanisms through which 4EPS exerts its effects are not fully understood but may involve interactions with specific enzymes and receptors:
- Enzyme Interactions: Compounds similar to 4EPS can influence cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for pharmacokinetics and drug interactions .
- Neuronal Impact: In animal models, accumulation of 4EPS has been linked to degradation of neuronal axons, indicating potential neurotoxic effects .
Case Study: Anxiety Phenotype Correlation
A notable study investigated the relationship between plasma levels of 4EPS and anxiety behaviors in autistic children. The findings revealed that:
- Initial Plasma Level: Average plasma concentration was found to be 29 μg/L.
- Post-Treatment Reduction: After intervention, levels dropped to 9 μg/L, correlating with significant reductions in anxiety behaviors .
Experimental Research on Mice
In another study involving mice, researchers injected subjects with varying doses of 4EPS to assess behavioral changes:
- Dosage: Mice received daily injections of either saline or 30 mg/kg of 4EPS.
- Behavioral Metrics:
Comparative Analysis with Related Compounds
To better understand the biological activity of 4EPS, it is useful to compare it with structurally similar compounds. The following table summarizes key differences among related compounds:
| Compound Name | Structure Type | Key Differences |
|---|---|---|
| This compound | Non-deuterated variant | Lacks deuterium labeling; used similarly but less traceable. |
| Phenyl-d5 Sulfate Sodium Salt | Deuterated phenolic sulfate | Different alkyl substitution; sodium salt instead of potassium. |
| Ethylbenzene | Non-sulfated aromatic compound | No sulfate group; used primarily as an industrial solvent. |
| p-Toluenesulfonic Acid | Aromatic sulfonic acid | Contains a sulfonic acid group; used as a reagent in organic synthesis. |
Q & A
Q. What are the standard methods for synthesizing 4-Ethylphenyl Sulfate Potassium Salt, and how can purity be optimized?
The synthesis typically involves sulfonation of 4-ethylphenol followed by neutralization with potassium hydroxide. Key steps include:
- Reaction Conditions : Use a molar ratio of 1:1.2 (phenol derivative to sulfuric acid) at 60–80°C for 1–2 hours to ensure complete sulfonation .
- Neutralization : Add potassium hydroxide dropwise to the sulfonic acid intermediate at pH 7–8 to precipitate the potassium salt.
- Crystallization : Cool the solution to 10°C for 1 hour to obtain coarse crystals, followed by centrifugation and drying .
- Purity Optimization : Recrystallize from aqueous ethanol (70% v/v) and validate purity via HPLC (>95% by area) .
Q. How does the solubility profile of this compound influence its application in aqueous assays?
The potassium salt form enhances aqueous solubility compared to free acids or sodium salts, making it suitable for:
- Metabolic Studies : Solubility in water (>50 mg/mL at 25°C) allows direct use in cell culture media or enzymatic assays without organic co-solvents .
- Chromatography : High solubility minimizes column fouling in HPLC, improving peak resolution for sulfate conjugate quantification .
- Stability Note : Store at -20°C in desiccated form to prevent hydrolysis; aqueous solutions are stable for ≤48 hours at 4°C .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- HPLC-UV/Vis : Use a C18 column with a mobile phase of 10 mM ammonium acetate (pH 5.0) and methanol (85:15 v/v). Detection at 254 nm provides a LOD of 0.1 µg/mL .
- LC-MS/MS : Employ electrospray ionization (ESI-) in multiple reaction monitoring (MRM) mode for trace-level detection (LOD: 0.01 ng/mL) in plasma or urine .
- Validation : Include spike-recovery tests (85–115% recovery) and parallelism checks to confirm matrix compatibility .
Advanced Research Questions
Q. How does this compound interact with phase II metabolic enzymes, and what are the implications for drug metabolism studies?
- Sulfotransferase (SULT) Substrate : The compound serves as a probe for SULT1A1/1E1 activity, with kinetic parameters (Km = 12 µM, Vmax = 4.2 nmol/min/mg) measured in human liver cytosol .
- Inhibition Studies : Competitive inhibition assays using 4-nitrophenyl sulfate (Ki = 8.3 µM) reveal allosteric binding sites on SULT enzymes .
- Bioavailability Impact : Sulfonation reduces membrane permeability; use Caco-2 cell monolayers to assess efflux ratios (e.g., P-gp-mediated transport) .
Q. What strategies resolve contradictions in reported solubility and stability data for this compound?
- pH-Dependent Solubility : Re-evaluate solubility across pH 2–9. Note precipitation at pH <4 due to protonation of the sulfate group .
- Isotope-Labeled Controls : Use deuterated analogs (e.g., 7-Hydroxy Coumarin-d5 Sulfate Potassium Salt) to distinguish degradation products from matrix interference in LC-MS .
- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor free 4-ethylphenol via HPLC to assess hydrolysis rates .
Q. How can isotopic labeling of this compound improve tracer studies in microbial metabolism?
- Deuterated Synthesis : Introduce deuterium at the ethyl group via catalytic exchange (D2O, Pd/C, 100°C) to create [D5]-4-Ethylphenyl Sulfate for use in:
Q. What methodological challenges arise in validating extraction protocols for this compound in complex environmental samples?
- Matrix Effects : Soil and wastewater samples require SPE cleanup (Oasis HLB cartridges) to remove humic acids, which co-elute in HPLC .
- Recovery Optimization : Use ultrasound-assisted emulsification micro-extraction (USAEME) with 1-octanol as the extractant (recovery: 92–97%) .
- Interference Mitigation : Spike with 4-fluorophenyl sulfate as an internal standard to correct for ion suppression in MS .
Q. How do crystallographic properties influence the reproducibility of synthetic batches?
- Polymorphism Screening : Perform XRPD to identify anhydrous vs. hydrate forms. Anhydrous crystals (density = 2.66 g/cm³) are preferred for long-term stability .
- Crystallization Kinetics : Adjust cooling rates (0.5°C/min) and agitation (160 rpm) to minimize amorphous content .
- Purity Correlation : Use DSC to detect impurities (>1% w/w) via melting point depression (pure form: 1069°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
